molecular formula C8H7Cl2NO B195734 4'-Amino-3',5'-dichloroacetophenone CAS No. 37148-48-4

4'-Amino-3',5'-dichloroacetophenone

Cat. No. B195734
CAS RN: 37148-48-4
M. Wt: 204.05 g/mol
InChI Key: JLPKZJDZXIKSCP-UHFFFAOYSA-N
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Description

4’-Amino-3’,5’-dichloroacetophenone, also known as 4-ADCP, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of acetophenone, which is a type of aromatic ketone. 4-ADCP is a white, crystalline solid with a faint odor and a melting point of 116-118°C. It has active chemical properties and has been widely used in industrial chemistry, agricultural chemistry, and pharmaceutical chemistry . As a selective oxidant and green coupling reagent, it participates in a variety of oxidation reactions, rearrangement reactions, and amination reactions .


Synthesis Analysis

4-Amino-3,5-dichloroacetophenone was synthesized by chlorination of 4-aminoacetophenone . The process involves adding 4-aminoacetophenone and acetic acid (80%) into the reaction pot, stirring and dissolving, quickly adding a chlorine-containing glacial acetic acid solution, with the temperature of the addition being 5°C .


Molecular Structure Analysis

The molecular formula of 4’-Amino-3’,5’-dichloroacetophenone is C8H7Cl2NO . It is a derivative of acetophenone, which is a type of aromatic ketone .


Chemical Reactions Analysis

4-Amino-3,5-dichloroacetophenone was synthesized by chlorination of 4-aminoacetophenone . The process involves adding 4-aminoacetophenone and acetic acid (80%) into the reaction pot, stirring and dissolving, quickly adding a chlorine-containing glacial acetic acid solution, with the temperature of the addition being 5°C .


Physical And Chemical Properties Analysis

4-Amino-3,5-dichloroacetophenone is a white to light yellow crystal powder . It is insoluble in cold water, slightly soluble in hot water .

Scientific Research Applications

  • Toxicological Studies :

    • 2-Amino-4,5-dichlorophenol, a metabolite of 3,4-dichloroaniline, shows nephrotoxic effects with damage primarily to the proximal tubules. Its in vitro toxicity was characterized using renal cortical slices from rats. Antioxidants and sulfhydryl agents were found to modify the severity of its toxicity, indicating a role of reactive intermediates in cytotoxicity (Valentovic et al., 2002).
    • 4-Amino-2,6-dichlorophenol, another related compound, is identified as an acute nephrotoxicant causing renal corticomedullary necrosis. Its in vitro nephrotoxicity was explored, revealing partial attenuation by antioxidants, highlighting the involvement of reactive metabolites in cytotoxicity (Rankin et al., 2008).
  • Synthesis and Development of New Compounds :

    • Synthesis methods for bromo-2′,4′-dichloroacetophenone and 4-chloro-2-hydroxyacetophenone have been developed, providing foundational knowledge for synthesizing derivatives of 4'-Amino-3',5'-dichloroacetophenone (Yang Feng-ke, 2004); (Teng Da-wei, 2011).
  • Potential Biological Activity :

    • Various derivatives, such as pyridazinone, pyrazoles, and 1,2-oxazoles, have been synthesized starting from acetophenone and glycine derivatives. Some of these compounds have shown considerable anticonvulsant activity with low neurotoxicity, suggesting potential therapeutic applications (Unverferth et al., 1998).
    • Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have exhibited antimicrobial and anticancer activities, indicating their potential as therapeutic agents (Hafez et al., 2016).
  • Environmental and Industrial Applications :

    • Methods for large-scale preparation of iodobenzene dichloride and efficient monochlorination of 4-aminoacetophenone have been developed, highlighting industrial applications in chemical synthesis (Zanka et al., 1998).

Safety And Hazards

The compound has some safety concerns. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and if on skin, washing with plenty of soap and water (P302 + P352) .

Future Directions

As a synthetic chemical compound, 4’-Amino-3’,5’-dichloroacetophenone has been used in a variety of scientific research applications. Its active chemical properties make it widely used in industrial chemistry, agricultural chemistry, and pharmaceutical chemistry . As a selective oxidant and green coupling reagent, it participates in a variety of oxidation reactions, rearrangement reactions, and amination reactions . Therefore, it is expected to have broad application prospects in the future.

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPKZJDZXIKSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190629
Record name 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Amino-3',5'-dichloroacetophenone

CAS RN

37148-48-4
Record name 1-(4-Amino-3,5-dichlorophenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-3',5'-dichloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-3,5-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Record name 4'-AMINO-3',5'-DICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
K Moore - 2014 - scholarscompass.vcu.edu
Clenbuterol Hydrochloride 1 (Figure 1), 4-amino-α-[(tert-butylamino) methyl]-3, 5-dichlorobenzyl alcohol hydrochloride, is used as a decongestant and bronchodilator to treat breathing …
Number of citations: 1 scholarscompass.vcu.edu
O Jørgensen, H Egsgaard… - Journal of Labelled …, 1996 - Wiley Online Library
The synthesis of D 9 ‐clenbuterol (I) and D 3 ‐clenbuterol (II) is described. D 9 ‐clenbuterol (I) was prepared from 4‐amino‐α‐bromo‐3,5‐dichloroacetophenone by reaction with D 9 ‐…
JD Ehrhardt - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
Synthesis of nonadeuteroâ•’clenbuterol Page 1 Jounucl of Labelled Compounds and Radiophamceuticals-Vol. XXVIII, No. 6 SYNTHESIS OF NONADEUTERO-CLENBUTEROL JD …
AA Al-Majed, NY Khalil, I Khbrani… - Profiles of drug …, 2017 - Elsevier
Clenbuterol (Broncodil and trade) is a direct-acting sympathomimetic agent with mainly beta-adrenergic activity and a selective action on β2 receptors (a β2 agonist). It has properties …
Number of citations: 16 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
JK Ruohonen - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
AA Kazi, BVS Reddy, LR Singh - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Respiratory infections resulting from pulmonary inflammation emerging as a leading cause of death worldwide. However, only twenty-seven new drugs were approved in the last five …
Number of citations: 3 www.sciencedirect.com
A González-Antuña, I Lavandera… - Tetrahedron, 2011 - Elsevier
Singly-labeled 13 C 1 -clenbuterol has been synthesized employing a straightforward pathway starting from easily available acetanilide. The critical step was the Friedel–Crafts …
Number of citations: 11 www.sciencedirect.com
MG Bitcoin, W Union - Signal - file.echemi.com
Wickr: HannaRChemical Whatsapp/Telegram/Signal: +86 1313 567 7601 Hanna@whlwax.com Wuhan Lwax Pharma Tech Co.,LTD Contact me for Page 1 Wickr: HannaRChemical …
Number of citations: 2 file.echemi.com
S Ordóñez - EconomÃa UNAM, 2005 - uksono.com
HOWO 6X4 10cbm 12 cbm 14cbm Hormigonera camión para la venta, en particular la estadounidense. Sin embargo, existen procesos incipientes de incorporación de empresas …
Number of citations: 0 uksono.com

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